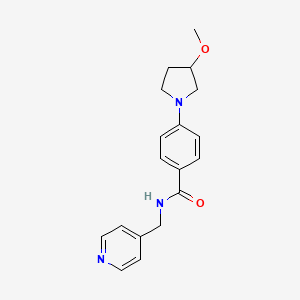

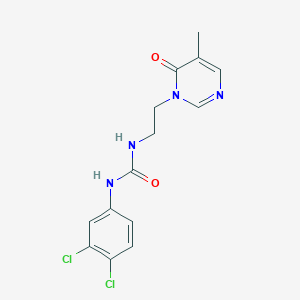

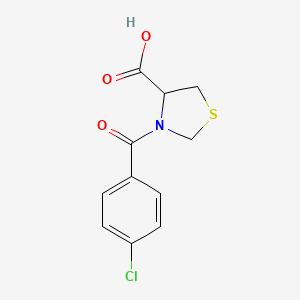

4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine. It has been studied for its potent activities against FGFR1, 2, and 3 . In vitro, it has shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C . The yield of this reaction is between 45-60% .Molecular Structure Analysis

The molecular structure of this compound includes a 1H-pyrrolo[2,3-b]pyridine motif as a hinge binder . The introduction of methoxy groups at the 3- and 5-positions significantly improved its activity against FGFR1 .Chemical Reactions Analysis

The compound has been designed using a structure-based design strategy to be a potent FGFR inhibitor . The influence of substituents on the 3- and 5-positions of the phenyl ring was investigated, and the introduction of methoxy groups at these positions significantly improved its activity against FGFR1 .Physical And Chemical Properties Analysis

The compound has a low molecular weight, which makes it an appealing lead compound beneficial to subsequent optimization .Wissenschaftliche Forschungsanwendungen

Organic Synthesis: Pinacol Boronic Esters

Pinacol boronic esters serve as valuable building blocks in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new avenues for synthetic chemists, enabling the construction of complex molecules through innovative transformations.

Hydromethylation of Alkenes

The same catalytic protodeboronation method mentioned above allows for formal anti-Markovnikov alkene hydromethylation. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers can achieve this valuable yet previously unknown transformation. The hydromethylation sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol . This application has implications for drug discovery and natural product synthesis.

FGFR Inhibitors: Structure-Based Design

Researchers have explored the 1H-pyrrolo[2,3-b]pyridine motif as a hinge binder for designing potent FGFR (fibroblast growth factor receptor) inhibitors. By utilizing a structure-based design strategy, novel 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potential FGFR inhibitors . These compounds hold promise in cancer therapy and other diseases where FGFR signaling plays a crucial role.

Total Synthesis of Natural Products

The catalytic protodeboronation method has found application in the formal total synthesis of specific natural products. For instance:

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-23-17-8-11-21(13-17)16-4-2-15(3-5-16)18(22)20-12-14-6-9-19-10-7-14/h2-7,9-10,17H,8,11-13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRYNXIGAQODBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[2-(4-ethylphenoxy)ethanesulfonamido]-4-methoxyphenyl}acetamide](/img/structure/B2426581.png)

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B2426582.png)

![6-Methyl-3-[2-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2426595.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2426600.png)